molecular formula C14H18O3 B1141076 Stiripentol-d9

Stiripentol-d9

Cat. No.: B1141076
M. Wt: 243.35 g/mol
InChI Key: IBLNKMRFIPWSOY-QPYRMXHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stiripentol-d9 is a synthetic compound categorized as a diterpene derived from the terpenoid family. It is a deuterium-labeled version of stiripentol, an antiseizure medication. This compound functions as a non-selective agonist for G-protein-coupled receptors (GPCRs), a prominent receptor family. This compound is primarily used in scientific research to explore the role of GPCRs in various physiological processes, including neurotransmission, signal transduction, and cell proliferation .

Scientific Research Applications

Stiripentol-d9 holds significant value in scientific research due to its ability to activate GPCRs. It has been used in studies exploring:

In medicine, this compound is used to study the pharmacokinetics and metabolism of stiripentol, particularly in the context of epilepsy treatment .

Mechanism of Action

Target of Action

Stiripentol-d9 primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a potentiator of GABA neurotransmission through various mechanisms . It also interacts with voltage-gated sodium and T-type calcium channels , which are typically associated with anticonvulsant and neuroprotective properties .

Mode of Action

This compound enhances GABA neurotransmission through several mechanisms:

Biochemical Pathways

This compound affects several biochemical pathways. It modulates brain energy metabolism and inhibits lactate dehydrogenase . It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, thereby enhancing their anticonvulsant efficacy as add-on therapy .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its interaction with cytochrome P450 enzymes. This compound inhibits these enzymes, reducing the degradation of other antiseizure medications that are sensitive to cytochrome P450. This action boosts the therapeutic efficacy of these medications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potentiation of GABAergic transmission and its inhibition of voltage-gated sodium and calcium channels . These actions result in anticonvulsant effects, particularly in the treatment of seizures associated with Dravet syndrome .

Safety and Hazards

Stiripentol-d9 can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .

Future Directions

Stiripentol has demonstrated clinically meaningful efficacy in both short and long term in patients with Dravet Syndrome . In addition to reducing convulsive seizure frequency, Stiripentol also markedly reduces the number of status epilepticus episodes and associated medical complications which are more common in younger children . Based on these findings, Stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .

Biochemical Analysis

Biochemical Properties

Stiripentol-d9 is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . It enhances the opening duration of the GABA A receptor channel by binding to a site different than the benzodiazepine binding site . It binds to GABA A receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA . It also modulates brain energy metabolism and inhibits lactate dehydrogenase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA A receptors in the brain . It acts as a positive allosteric modulator, enhancing the opening duration of the channel . It also binds to GABA A receptor-dependent chloride channels via a barbiturate-like mechanism .

Temporal Effects in Laboratory Settings

In a long-term follow-up study, this compound showed a sustained response over time, with the highest responder rate observed when this compound was initiated at the youngest age or in adulthood . The retention rate was 53% at 12 months and 33% at 24 months .

Dosage Effects in Animal Models

In animal models, this compound showed greater anticonvulsant effects depending on the dose ratio used . Furthermore, the plasma and brain levels of this compound were increased in the presence of other compounds, regardless of the dose ratio .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% .

Subcellular Localization

Given its role as a modulator of GABA A receptors, it can be inferred that this compound likely localizes to regions of the cell where these receptors are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stiripentol-d9 involves the incorporation of deuterium into the stiripentol molecule. This process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in stiripentol are replaced with deuterium atoms using deuterated reagents under specific conditions.

    Purification: The resulting this compound is purified using techniques such as chromatography to ensure high isotopic purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Stiripentol-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-QPYRMXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.